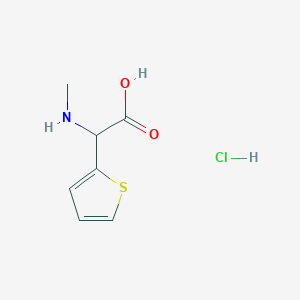

(Methylamino)(2-thienyl)acetic acid hydrochloride

Description

"(Methylamino)(2-thienyl)acetic acid hydrochloride" is a hydrochloride salt of a substituted acetic acid derivative containing a methylamino group and a 2-thienyl (thiophene) ring. The compound likely has the formula C₈H₁₀ClNO₂S, combining a 2-thienyl substituent, a methylamino group (–NHCH₃), and an acetic acid backbone neutralized by hydrochloric acid.

Properties

IUPAC Name |

2-(methylamino)-2-thiophen-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-8-6(7(9)10)5-3-2-4-11-5;/h2-4,6,8H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZQHWYLRWFTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CS1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255716-98-3 | |

| Record name | 2-Thiopheneacetic acid, α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255716-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(Methylamino)(2-thienyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation management. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Chemical Name : (Methylamino)(2-thienyl)acetic acid hydrochloride

- Molecular Formula : C7H8ClN O2S

- CAS Number : 1214148

The biological activity of (Methylamino)(2-thienyl)acetic acid hydrochloride is primarily linked to its interaction with key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in prostaglandin synthesis, particularly microsomal prostaglandin E synthase-1 (mPGES-1), which plays a significant role in inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro studies have demonstrated that (Methylamino)(2-thienyl)acetic acid hydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from low micromolar to nanomolar concentrations against melanoma and prostate cancer cells .

- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This mechanism is similar to that of established chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of mPGES-1 : As noted earlier, (Methylamino)(2-thienyl)acetic acid hydrochloride may inhibit mPGES-1, leading to reduced synthesis of prostaglandin E2 (PGE2), a mediator of inflammation. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Range | Mechanism of Action |

|---|---|---|---|

| Anticancer | Melanoma | 0.4 - 2.6 μM | Inhibition of tubulin polymerization |

| Prostate Cancer | 0.7 - 3.81 μM | Inhibition of tubulin polymerization | |

| Anti-inflammatory | A549 (lung cancer) | Low μM | Inhibition of mPGES-1 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (Methylamino)(2-thienyl)acetic acid hydrochloride:

- Study on mPGES-1 Inhibitors : A study identified derivatives similar to (Methylamino)(2-thienyl)acetic acid that selectively inhibited mPGES-1 activity with promising IC50 values, suggesting potential for further development as anti-inflammatory agents .

- Cytotoxicity Against Cancer Cells : Research demonstrated that modifications in the chemical structure significantly affected cytotoxicity, with certain analogs showing enhanced activity against specific cancer cell lines compared to others .

- Therapeutic Potential : The dual action as both an anticancer and anti-inflammatory agent positions (Methylamino)(2-thienyl)acetic acid hydrochloride as a candidate for further pharmacological development, potentially addressing multiple pathways involved in tumor growth and inflammation .

Scientific Research Applications

Pharmaceutical Synthesis

1. Intermediate for Duloxetine Production

One of the primary applications of (Methylamino)(2-thienyl)acetic acid hydrochloride is as an intermediate in the synthesis of the antidepressant drug Duloxetine. The compound serves as a precursor for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone, which is subsequently converted to Duloxetine through established chemical processes. This pathway is notable for its efficiency compared to previous methods that required more complex and expensive reagents and procedures .

2. Enantioselective Synthesis

The compound is utilized in enantioselective synthesis processes. The production of the desired enantiomer (S)-3-methylamino-1-(2-thienyl)-propan-1-ol from (Methylamino)(2-thienyl)acetic acid hydrochloride can be achieved through enantioselective reduction methods. These methods often involve chiral catalysts or enzymatic reactions to ensure high yields of the desired stereoisomer, which is crucial for pharmaceutical activity .

Research Insights and Case Studies

Case Study: Synthesis Optimization

A study focusing on optimizing the synthesis of Duloxetine highlighted the advantages of using (Methylamino)(2-thienyl)acetic acid hydrochloride as a starting material. Researchers reported that employing this compound allowed for a reduction in the number of steps required in the synthesis, thus improving overall yield and reducing production costs. This optimization was particularly beneficial in large-scale manufacturing settings where efficiency is paramount .

Table 1: Comparison of Synthesis Methods for Duloxetine

| Method Description | Steps Required | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Traditional Method | 8 | 65 | Low |

| Optimized Method using (Methylamino)(2-thienyl)acetic acid hydrochloride | 5 | 85 | High |

Chemical Properties and Stability

The stability and solubility characteristics of (Methylamino)(2-thienyl)acetic acid hydrochloride are essential for its application in pharmaceutical formulations. The compound exhibits good solubility in various solvents, making it suitable for different formulation strategies. Additionally, its hydrochloride salt form enhances stability during storage and handling, which is critical for maintaining efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key analogs of "(Methylamino)(2-thienyl)acetic acid hydrochloride," emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Analogous Compounds

Key Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents

- The 2-thienyl group (in the target compound and ) introduces sulfur-based electronic effects, enhancing binding to metal ions or thiol-containing biological targets compared to purely phenyl-based analogs like .

- Halogenated derivatives (e.g., 2-bromo-5-methoxy , 3,5-dichloro ) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Backbone Modifications Ester vs.

The 2-thienylethylamino group in adds a flexible linker, enabling interactions with deeper binding pockets.

Biological Implications Thienyl-containing compounds (e.g., ) are often explored in cardiovascular or CNS drugs due to structural similarities to endogenous mediators. Chlorinated derivatives () may exhibit enhanced antimicrobial or anti-inflammatory activity due to electron-withdrawing effects.

Preparation Methods

Esterification and Resolution of Amino(2-chlorophenyl)acetic Acid Derivatives

The initial step in the synthesis of (Methylamino)(2-thienyl)acetic acid hydrochloride involves the esterification of amino(2-chlorophenyl)acetic acid to form racemic methyl amino(2-chlorophenyl)acetate. This is typically achieved by reacting the acid with thionyl chloride in the presence of a lower alcohol (C1-C3) under controlled temperature conditions (0–5°C initially, then raised to 60–65°C) under a nitrogen atmosphere. The reaction is monitored by TLC until completion, followed by solvent removal under reduced pressure and aqueous workup to isolate the ester.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Esterification | Amino(2-chlorophenyl)acetic acid + thionyl chloride + lower alcohol | 0–5°C to 60–65°C | Nitrogen atmosphere, TLC monitoring |

| Workup | pH adjustment with ammonia, extraction with dichloromethane (DCM) | Ambient | Obtain racemic methyl amino ester |

Following esterification, the racemic methyl amino(2-chlorophenyl)acetate is resolved using L-tartaric acid in a suitable solvent system (alcohols such as methanol, ethanol; ketones like acetone; or chlorinated solvents like DCM). The resolution is carried out at 20–35°C, optionally seeding with pure tartrate salt to improve crystallization.

Coupling Reaction to Form Methyl(2-chlorophenyl){[(2-thiophene-2-yl)ethyl]amino}acetate

The resolved S-(+)-methyl amino(2-chlorophenyl)acetate is then coupled with 2-(2-chloroethyl)thiophene to form the desired methyl(2-chlorophenyl){[(2-thiophene-2-yl)ethyl]amino}acetate intermediate. This reaction is typically performed in the presence or absence of potassium iodide (KI) and a phase transfer catalyst to enhance selectivity and maintain chiral purity.

| Parameter | Details |

|---|---|

| Reactants | S-(+)-methyl amino(2-chlorophenyl)acetate + 2-(2-chloroethyl)thiophene |

| Catalysts | KI, phase transfer catalyst (optional but beneficial) |

| Solvents | Polar protic/aprotic solvents: water, lower alcohols, DCM, DMF, DMSO, acetonitrile |

| Bases | Inorganic (NaOH, KOH, Na2CO3, K2CO3), organic (methylamine, triethylamine) |

| Temperature | Typically ambient to moderate heating |

The presence of phase transfer catalysts facilitates the reaction, providing higher yields and better enantiomeric purity. After coupling, the product is converted into its hydrochloride salt by treatment with hydrochloric acid in methanol, followed by crystallization.

Alternative Synthetic Route via 2-Thienylglycidate and Reductive Amination

An alternative method involves the reductive amination of sodium 2-thienylglycidate with methyl amino(2-chlorophenyl)acetate hydrochloride in methanol, using sodium cyanoborohydride (NaBH3CN) as the reducing agent and acetic acid as a catalyst. The reaction is conducted at approximately 18°C under magnetic stirring.

- Methanolic solutions of sodium 2-thienylglycidate, methyl amino(2-chlorophenyl)acetate hydrochloride, NaBH3CN, and acetic acid are combined.

- Reaction progress is monitored by high-performance liquid chromatography (HPLC) to assess formation of the desired product and consumption of starting materials.

- After 3–4 hours, the reaction stabilizes, and the product is isolated by extraction with ethyl acetate, drying, and evaporation.

- The residue is dissolved in methanol and treated with hydrochloric acid to precipitate the hydrochloride salt, which crystallizes upon addition of acetone.

Summary Table of Reaction Conditions:

| Component | Concentration / Amount | Role |

|---|---|---|

| Sodium 2-thienylglycidate | 0.25 M | Substrate |

| Methyl amino(2-chlorophenyl)acetate hydrochloride | 0.25 M | Amine source |

| Sodium cyanoborohydride (NaBH3CN) | 0.25 M | Reducing agent |

| Acetic acid | Variable molarity (X M) | Catalyst |

| Temperature | 18°C | Reaction temperature |

| Monitoring | HPLC aliquots every 10 μL | Reaction progress |

Preparation of α-Methyl-2-thiopheneacetic Acid Derivatives as Precursors

The synthesis of (Methylamino)(2-thienyl)acetic acid hydrochloride often uses α-methyl-2-thiopheneacetic acid derivatives as key intermediates. These are prepared by Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride in the presence of aluminum trichloride, followed by alkylation with sodium methyl diethylmalonate and subsequent saponification.

| Step | Reaction | Conditions & Notes |

|---|---|---|

| a) Friedel-Crafts acylation | 2-bromothiophene + benzoyl chloride + AlCl3 in methylene chloride at 0–20°C | |

| b) Alkylation | Sodium hydride + methyl diethylmalonate in DMF, then add 5-benzoyl-2-bromothiophene at 80°C | |

| c) Saponification and acidification | Reflux with NaOH in methanol, acidify to obtain α-methyl-2-thiopheneacetic acid derivatives |

This process yields high-purity intermediates suitable for further functionalization toward the target compound.

Summary Table of Key Preparation Methods

| Method Number | Key Reaction Type | Main Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification & Resolution | Amino(2-chlorophenyl)acetic acid + thionyl chloride + L-tartaric acid | Racemic methyl amino ester → resolved enantiomer |

| 2 | Coupling | Resolved methyl amino ester + 2-(2-chloroethyl)thiophene + KI/PTC | Formation of methyl(2-chlorophenyl){[(2-thienyl)ethyl]amino}acetate |

| 3 | Reductive amination | Sodium 2-thienylglycidate + methyl amino ester + NaBH3CN + acetic acid | Direct formation of target amine derivative hydrochloride salt |

| 4 | Friedel-Crafts + Alkylation | 2-bromothiophene + benzoyl chloride + sodium methyl diethylmalonate | Synthesis of α-methyl-2-thiopheneacetic acid derivatives |

Research Findings and Analytical Monitoring

- High-performance liquid chromatography (HPLC) is the primary analytical tool for monitoring reaction progress, purity, and yield during reductive amination and coupling steps.

- Reaction temperatures are carefully controlled (generally 0–65°C) to optimize yield and minimize side reactions.

- The use of phase transfer catalysts and potassium iodide in coupling reactions enhances selectivity and maintains chiral integrity.

- Crystallization from methanol and acetone is commonly employed to isolate the hydrochloride salt in a pure, crystalline form.

Q & A

Q. Key modifications :

- Trifluoromethyl substitution : Introduce at the phenyl ring (if applicable) to improve metabolic stability and membrane permeability, as seen in fluorinated analogs .

- Amino acid backbone tweaks : Replace acetic acid with propionic acid to extend linker length, potentially enhancing target engagement.

Methodology :- Molecular docking : Use AutoDock Vina to predict binding modes to enzymes like angiotensin-converting enzyme (ACE), leveraging known 2-thienyl interactions .

- In vitro assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with control compounds (e.g., Temocapril Hydrochloride) .

Advanced: What are the challenges in interpreting biological interaction data for this compound, and how can they be mitigated?

Q. Common pitfalls :

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.

- Salt vs. free base activity : Compare hydrochloride and free base forms in parallel assays to isolate pH-dependent effects .

Mitigation strategies :- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions.

- Metabolic profiling : Use LC-MS to identify degradation products that may confound activity data .

Basic: What safety protocols are recommended for handling (Methylamino)(2-thienyl)acetic acid hydrochloride?

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to methylamino-acetamide derivatives) .

- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal, adhering to EPA TCLP guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.